Cypermethrin-profenofos mixt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

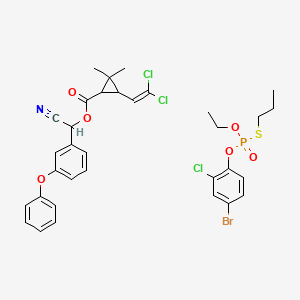

Cypermethrin-profenofos mixture is a combination of two insecticides: cypermethrin, a synthetic pyrethroid, and profenofos, an organophosphate. This mixture is widely used in agriculture to control a variety of pests, particularly in cotton and rice crops. Cypermethrin acts as a neurotoxin, affecting the nervous system of insects, while profenofos inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis and death of the pests .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of cypermethrin-profenofos mixture involves the synthesis of each component separately, followed by their combination. Cypermethrin is synthesized through the esterification of cyano(3-phenoxyphenyl)methyl with 2,2-dichlorovinyl-2,2-dimethylcyclopropanecarboxylate. Profenofos is synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol .

Industrial Production Methods

In industrial production, cypermethrin and profenofos are combined in specific ratios to form an emulsifiable concentrate. The typical formulation contains 40% profenofos and 4% cypermethrin. The mixture is then emulsified using surfactants such as calcium dodecylbenzenesulfonate and ricinus oil polyethenoxy ether, and dissolved in organic solvents like xylene or toluene .

化学反应分析

Types of Reactions

Cypermethrin-profenofos mixture undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation. These reactions can lead to the formation of different degradation products.

Common Reagents and Conditions

Hydrolysis: In the presence of water, cypermethrin and profenofos can hydrolyze to form their respective acids and alcohols.

Oxidation: Cypermethrin can be oxidized to form 3-phenoxybenzoic acid, while profenofos can be oxidized to form 4-bromo-2-chlorophenol.

Photodegradation: Both compounds can degrade under UV light, leading to the formation of various photoproducts

Major Products Formed

Cypermethrin: 3-phenoxybenzoic acid, cyano(3-phenoxyphenyl)methanol.

Profenofos: 4-bromo-2-chlorophenol, O-ethyl S-propyl phosphorothioate

科学研究应用

Cypermethrin-profenofos mixture has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the degradation and environmental fate of pesticides.

Biology: Employed in studies on the effects of pesticides on non-target organisms, such as aquatic life and beneficial insects

Medicine: Investigated for its potential toxicological effects on human health, including neurotoxicity and endocrine disruption.

Industry: Widely used in agriculture to control pests in crops like cotton, rice, and vegetables, leading to increased crop yields and reduced pest-related losses

作用机制

Cypermethrin

Cypermethrin acts on the nervous system of insects by binding to voltage-gated sodium channels, prolonging their open state. This leads to continuous nerve impulses, causing paralysis and death of the insect .

Profenofos

Profenofos inhibits the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft. The accumulation of acetylcholine results in continuous stimulation of the nerve cells, leading to paralysis and death of the insect .

相似化合物的比较

Similar Compounds

Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action to profenofos.

Deltamethrin: A synthetic pyrethroid similar to cypermethrin, used for controlling a wide range of pests.

Malathion: An organophosphate insecticide with a similar mode of action to profenofos.

Uniqueness

The combination of cypermethrin and profenofos provides a synergistic effect, enhancing the overall insecticidal activity. This mixture is particularly effective against resistant pest populations, offering a broader spectrum of control compared to individual formulations .

属性

CAS 编号 |

82464-73-1 |

|---|---|

分子式 |

C33H34BrCl3NO6PS |

分子量 |

789.9 g/mol |

IUPAC 名称 |

4-bromo-2-chloro-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene;[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Cl2NO3.C11H15BrClO3PS/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15;1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h3-12,17-18,20H,1-2H3;5-6,8H,3-4,7H2,1-2H3 |

InChI 键 |

BVQMZLDAZAQWNZ-UHFFFAOYSA-N |

规范 SMILES |

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl.CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)

![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)

![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)

![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline](/img/structure/B14164530.png)

![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide](/img/structure/B14164540.png)